Spiro(cycloheptane-1,2'-(2H)imidazo(4,5-b)phenazine)
Description
Spiro(cycloheptane-1,2'-(2H)imidazo[4,5-b]phenazine) (CAS 216-45-5, C₁₉H₁₈N₄) is a spirocyclic compound featuring a cycloheptane ring fused to an imidazo[4,5-b]phenazine system. The spiro architecture imparts rigidity and three-dimensionality, which can enhance thermal stability, modulate electronic properties, and influence biological interactions .
Properties
CAS No. |
216-45-5 |
|---|---|
Molecular Formula |
C19H18N4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
spiro[cycloheptane-1,2'-imidazo[4,5-b]phenazine] |
InChI |
InChI=1S/C19H18N4/c1-2-6-10-19(9-5-1)22-17-11-15-16(12-18(17)23-19)21-14-8-4-3-7-13(14)20-15/h3-4,7-8,11-12H,1-2,5-6,9-10H2 |
InChI Key |
SLPFUYDYPZMZPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)N=C3C=C4C(=CC3=N2)N=C5C=CC=CC5=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(cycloheptane-1,2’-(2H)imidazo(4,5-b)phenazine) typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo(4,5-b)phenazine core, which can be synthesized through the cyclization of 2,3-diaminopyridine derivatives with carboxylic acid anhydrides . The cycloheptane ring is then introduced through a spirocyclization reaction, often using a suitable spirocyclization agent under controlled conditions .
Industrial Production Methods
Industrial production of Spiro(cycloheptane-1,2’-(2H)imidazo(4,5-b)phenazine) may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the spirocyclization process. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
Spiro(cycloheptane-1,2’-(2H)imidazo(4,5-b)phenazine) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
Spiro(cycloheptane-1,2’-(2H)imidazo(4,5-b)phenazine) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Spiro(cycloheptane-1,2’-(2H)imidazo(4,5-b)phenazine) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Spirocyclic Imidazo-Pyridine/Phenazine Derivatives
6-Bromo-2,2-spirocycloheptane-2,3-dihydro-1H-imidazo[4,5-b]pyridine (CAS 885266-86-4, C₁₂H₁₆BrN₃) shares the spirocycloheptane-imidazo[4,5-b] core but replaces phenazine with a pyridine ring. Molecular weight (282.18 g/mol) and solubility may differ due to reduced aromaticity compared to the phenazine derivative .
Pyrido[1′,2′:1,2]imidazo[4,5-b]quinoxalines feature a quinoxaline moiety instead of phenazine. These compounds exhibit moderate-to-good electrochemical activity, with redox potentials influenced by substituents on the pyridine ring. Such properties are critical for applications in organic electronics .
Imidazo[4,5-c]phenazine Derivatives
Quinoline-based Ir(III) complexes like pyrido-[3,2-a]-pyrido[1′,2′:1,2]imidazo[4,5-c]phenazine (P) demonstrate high antitumor activity (AIC₅₀ = 1.3 ± 0.9 μM).
Polymeric Analog: PIPD Fibers
Poly[2,6-diimidazo(4,5-b:4',5'-e)pyridinylene-1,4(2,5-dihydroxy)phenylene] (PIPD) is a high-performance polymer with hydrogen-bonded networks.
Characterization Data
Antitumor Activity
- Ir(III) Complexes: Exhibit nanomolar cytotoxicity via DNA intercalation and reactive oxygen species (ROS) generation. The phenazine moiety enhances π-π stacking with DNA base pairs .
- Spirocyclic Analogs: Potential as kinase inhibitors due to rigid scaffolds mimicking ATP-binding pockets. No direct data available for the target compound.
Material Science
- PIPD Fibers : Tensile strength >3 GPa, used in aerospace and ballistic armor. The hydrogen-bonded network in PIPD contrasts with the spiro structure’s steric hindrance .
- Electrochemical Properties: Pyrido[1′,2′:1,2]imidazo[4,5-b]quinoxalines show reversible redox behavior, suitable for battery electrodes or sensors .
Tables
Table 1. Molecular Formulas and Key Properties
| Compound | Molecular Formula | Key Feature | Application |
|---|---|---|---|
| Target Compound | C₁₉H₁₈N₄ | Spirocyclic rigidity | Potential antitumor |
| 6-Bromo Analog | C₁₂H₁₆BrN₃ | Bromo substituent | Synthetic intermediate |
| PIPD Fiber | (C₁₅H₈N₄O₂)ₙ | Hydrogen-bonded network | High-performance fiber |
Biological Activity
Spiro(cycloheptane-1,2'-(2H)imidazo(4,5-b)phenazine is a complex organic compound with the molecular formula and a molecular weight of approximately 302.373 g/mol. This compound features a unique spiro structure that combines a cycloheptane ring with an imidazo(4,5-b)phenazine moiety, which is significant in medicinal chemistry due to its potential biological activities.
Pharmacological Properties
Research has indicated that compounds related to Spiro(cycloheptane-1,2'-(2H)imidazo(4,5-b)phenazine exhibit various pharmacological properties. Notably, studies have focused on its interactions with GABA receptors, which are critical for neurotransmission and have implications in anxiety and respiratory conditions.
-
GABA Receptor Modulation :
- Compounds structurally related to imidazobenzodiazepines have been synthesized and evaluated for their affinity towards GABA receptors. For instance, MIDD0301, a potent analog, demonstrated significant bronchodilator effects by relaxing airway smooth muscle and reducing airway hyperresponsiveness in animal models .
- The binding affinity of these compounds to GABA receptors was assessed using molecular docking techniques, revealing that modifications in their structure can enhance receptor selectivity and metabolic stability.
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities of Spiro Compounds
| Compound Name | Activity | Model Used | Key Findings |
|---|---|---|---|
| MIDD0301 | Bronchodilation | Guinea pig airway smooth muscle | High affinity (9 nM) for GABA ARs; reduced airway hyperresponsiveness |
| Compound 2 | Anti-inflammatory | Rodent asthma models | Reduced lung inflammation without CNS side effects |
Detailed Research Findings
- Synthesis and Evaluation : A series of spiro compounds were synthesized using various organic reactions aimed at enhancing their pharmacological profile. These included modifications to the imidazo structure to optimize binding to GABA receptors .
- Metabolic Stability : The metabolic stability of these compounds was significantly improved by structural modifications that reduced the rate of glucuronidation, thereby prolonging their therapeutic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
